molecular formula C6H17NO2Si B1293533 3-(Dimethoxymethylsilyl)propylamine CAS No. 3663-44-3

3-(Dimethoxymethylsilyl)propylamine

Cat. No. B1293533
CAS RN: 3663-44-3
M. Wt: 163.29 g/mol
InChI Key: ZYAASQNKCWTPKI-UHFFFAOYSA-N
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Description

3-(Dimethoxymethylsilyl)propylamine, also known as γ-Aminopropylmethyldimethoxysilane, is a chemical compound used in industrial and scientific research . It is also known by other names such as methyldimethoxy-3-aminopropylsilane and 3-Aminopropyldimethoxymethylsilane . It acts as an adhesion promoter between inorganic materials (glass, metal, fillers, etc.) and organic polymers (thermosets, thermoplastics, and elastomers) and as a surface modifier .


Synthesis Analysis

The synthesis of 3-(Dimethoxymethylsilyl)propylamine involves a reaction in ethanol . In one example, 17.1 parts of allylamine, 0.3 part of carbazole, 0.00005 part as platinum atom of the same platinum complex as in Example 1 were charged, 31.8 parts of methyldimethoxysilane were added dropwise at 40° C. over 5 minutes, followed further by continuing stirring for 4 hours while maintaining the liquid temperature at 60° C .


Molecular Structure Analysis

The molecular formula of 3-(Dimethoxymethylsilyl)propylamine is C6H17NO2Si . It is a colorless, strongly alkaline liquid with an amine smell .


Chemical Reactions Analysis

In a study, 3-(Dimethoxymethylsilyl)propylamine was used as a precursor in a room-temperature process for synthesizing CsPbBr3@SiO2 . With the help of this compound, a complete shell structure formed by silane can be coated .


Physical And Chemical Properties Analysis

3-(Dimethoxymethylsilyl)propylamine is a colorless, strongly alkaline liquid with an amine smell . It is very sensitive to hydrolysis .

Scientific Research Applications

Adhesives and Sealants

3-(Dimethoxymethylsilyl)propylamine (DMMP) is a versatile amine-based compound used in the adhesives and sealants industry . It is known for its excellent adhesion properties, making it a popular choice for many applications .

Curing Agent

DMMP is used as a curing agent in a variety of adhesives and sealants . Its unique chemical structure allows it to react with other compounds to harden or cure them, making the resulting product more durable and resistant to environmental factors .

Cross-linking Agent

In addition to being a curing agent, DMMP also serves as a cross-linking agent . This means it can help form chemical bonds between different polymer chains, improving the strength and stability of the final product .

Accelerator

DMMP is used as an accelerator in the production of certain types of adhesives and sealants . This means it can speed up the chemical reactions that occur during the production process, reducing the time it takes to produce the final product .

Catalyst in Polyurethane and Polyurea Elastomers Production

DMMP is used as a catalyst in the production of polyurethane and polyurea elastomers . These materials are widely used in various industries due to their excellent mechanical properties and resistance to wear and tear .

Coating Shell Formation

DMMP has been reported as a precursor to form coating shell . The solution of Perovskite Quantum Dots (PQDs) and DMMP were mixed in the open air at room temperature to form the coating shell .

Safety and Hazards

This compound is classified as skin corrosion, Sub-category 1B . It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

The compound has been used in the synthesis of CsPbBr3@SiO2, which exhibits excellent optical properties and has potential applications in light-emitting diodes . The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic . This suggests potential future directions in the field of optoelectronics.

properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAASQNKCWTPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904533
Record name 3-(Dimethoxymethylsilyl)propylamine
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Molecular Weight

163.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethylsilyl)propylamine

CAS RN

3663-44-3
Record name γ-Aminopropylmethyldimethoxysilane
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Record name 3-(Dimethoxymethylsilyl)propylamine
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Record name 3-(Dimethoxymethylsilyl)propylamine
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Record name 3-(dimethoxymethylsilyl)propylamine
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Synthesis routes and methods I

Procedure details

German Patent No. 2408480 describes the reaction of a silazane derivative from allylamine and an organohydrochlorosilane, in the presence of a proton acceptor to form an intermediate silazane which then undergoes a hydrosilylation reaction catalyzed by a platinum catalyst. Upon alcoholysis, the intermediate hydrosilylation product forms 3-aminopropylmethyldiethoxysilane in 70% overall yield. A molar excess of at least 50% of allylamine is used in this process. Identification of the beta-isomer in the product was not made. Japanese Patent No. 10017578 describes another method of synthesis by hydrosilylation of N,N-bis(tri-methylsilyl)allylamine by methyldimethoxysilane. The product of that reaction is then heated with methanol to form 3-aminopropylmethyldimethoxysilane in at least 85% overall yield. The presence of the beta-isomer in the product was not identified. Japanese Patent No. 11209384 describes the use of a rhodium:cyclooctadiene complex as a hydrosilylation catalyst for the addition of methyldiethoxysilane to allylamine to form 3-aminopropylmethyldiethoxy-silane in 78% yield. 2-Aminopropylmethyldiethoxysilane is formed in very low levels in this process not exceeding 0.5%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into the same reactor as used in Example 1, 17.1 parts of allylamine, 0.3 part of carbazole, 0.00005 part as platinum atom of the same platinum complex as in Example 1 were charged, 31.8 parts of methyldimethoxysilane were added dropwise at 40° C. over 5 minutes, followed further by continuing stirring for 4 hours while maintaining the liquid temperature at 60° C. After cooling, 1.7 parts of ethanol were added and distillation was carried out to give 36.2 parts of γ-aminopropylmethyldimethoxysilane boiling at 105° to 109° C./50 Torr. This corresponded to 74% yield based on the theoretical amount.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(Dimethoxymethylsilyl)propylamine interact with graphene oxide, and what are the observed effects?

A1: 3-(Dimethoxymethylsilyl)propylamine can modify the surface of graphene oxide (GO). [] The amine group likely interacts with the oxygen-containing functional groups on the GO surface, while the dimethoxymethylsilyl group can undergo hydrolysis and condensation reactions, potentially leading to covalent bonding with GO. This modification introduces new functional groups to the GO sheets and can significantly improve its dispersibility in certain solvents like dimethylsulfoxide. []

Q2: Can you elaborate on the role of 3-(Dimethoxymethylsilyl)propylamine in synthesizing silica-coated materials?

A2: Research indicates that 3-(Dimethoxymethylsilyl)propylamine plays a crucial role in synthesizing stable CsPbBr3/SiO2 solids. [] While the specific mechanism requires further investigation, it's likely that the molecule acts as a coupling agent. Its amine group can interact with the surface of CsPbBr3, while the dimethoxymethylsilyl group facilitates the formation of a silica (SiO2) shell around the CsPbBr3 particles. This encapsulation process enhances the stability of the CsPbBr3 material, which is known to be sensitive to moisture and oxygen.

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